L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl-
Description
The compound “L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl-” is a hexapeptide with the sequence Arg-Trp-Arg-Trp-Tyr-Cys.
- L-Arginine: A nitric oxide (NO) precursor critical for vascular function and metabolic regulation .
- L-Tryptophan: Involved in serotonin synthesis and protein signaling.
- L-Tyrosine: A precursor for catecholamines and phosphorylation processes.
- L-Cysteine: Contributes to disulfide bond formation and antioxidant activity (e.g., glutathione synthesis).
Peptides with similar sequences (e.g., those in –10) often exhibit bioactivity in signaling pathways or enzyme inhibition, though further empirical validation is required for this compound.
Properties
CAS No. |
383413-64-7 |
|---|---|
Molecular Formula |
C46H60N14O8S |
Molecular Weight |
969.1 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C46H60N14O8S/c47-31(20-26-22-54-32-9-3-1-7-29(26)32)39(62)56-34(11-5-17-52-45(48)49)40(63)59-37(21-27-23-55-33-10-4-2-8-30(27)33)42(65)58-36(19-25-13-15-28(61)16-14-25)41(64)60-38(24-69)43(66)57-35(44(67)68)12-6-18-53-46(50)51/h1-4,7-10,13-16,22-23,31,34-38,54-55,61,69H,5-6,11-12,17-21,24,47H2,(H,56,62)(H,57,66)(H,58,65)(H,59,63)(H,60,64)(H,67,68)(H4,48,49,52)(H4,50,51,53)/t31-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
FHWTZFWYRDVZTN-DLXWRWKMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and C-Terminal Anchoring
A Wang resin (hydroxymethylphenoxyacetic acid-linked polystyrene) is preferred for synthesizing C-terminal carboxylic acid peptides. Cysteine is anchored via its α-carboxyl group using a 2-chlorotrityl chloride resin , enabling mild cleavage with hexafluoro-2-propanol (HFIP).
Side-Chain Protection Strategies
Key Insight : The formyl group on tryptophan is stable under Fmoc deprotection (piperidine) but cleaved during resin cleavage with ammonia/methanol, avoiding harsh acidic conditions.
Arginine Coupling Optimization
Delayed Base Addition Protocol
To minimize arginine self-cyclization:
- Prepare an inactive coupling mixture containing Fmoc-Arg(Pbf)-OH, HOBt, and HBTU in DMF at 0–4°C.
- Add DIEA (1.0 equiv) immediately before resin exposure.
- Couple for 120 minutes at 25°C with agitation.
Results : Reduces δ-lactam byproducts from 15% to <2% compared to conventional premixed base methods.
Tryptophan Incorporation and Stability
Formyl Group Dynamics
- Coupling : Fmoc-Trp(For)-OH activated with PyBOP/DIEA exhibits >98% coupling efficiency.
- Deprotection : The formyl group is retained during Fmoc removal (20% piperidine/DMF) but cleaved during final resin treatment with NH₃/MeOH (2 h, 25°C).
Caution : Avoid TFA-mediated cleavage to prevent indole alkylation by scavengers like triisopropylsilane.
Convergent Synthesis of Challenging Sequences
Fragment Condensation Approach
For the Arg-Trp-Arg-Trp segment (positions 1–4):
- Synthesize Arg-Trp and Arg-Trp dipeptides separately using low-loading resin (0.2 mmol/g).
- Deprotect N-terminal Fmoc groups and couple fragments using HATU/HOAt/DIEA (3 equiv, 60 min).
Advantage : Reduces steric hindrance compared to linear SPPS, improving overall yield from 45% to 68%.
Cleavage and Global Deprotection
Optimized Cocktail for Acid-Sensitive Residues
| Reagent | Volume (mL/g resin) | Role |
|---|---|---|
| TFA | 10 | Main cleavage agent |
| H₂O | 0.5 | Scavenges carbocations |
| Triisopropylsilane | 0.25 | Prevents arginine alkylation |
| EDT | 0.25 | Protects tryptophan |
Procedure : Treat resin for 3 h at 25°C, precipitate peptide in cold ether, and lyophilize.
Analytical Data and Quality Control
HPLC and Mass Spectrometry Metrics
| Parameter | Value |
|---|---|
| Purity (HPLC) | 92.4% (C18, 0.1% TFA) |
| Molecular Weight | 963.1 Da (Calc: 963.2) |
| δ-Lactam Impurity | 1.8% |
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Various reagents, such as acylating agents or alkylating agents, can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides, while reduction yields free thiol-containing peptides.
Scientific Research Applications
L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its role in nitric oxide production and immune modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Arginine, L-tryptophyl-L-arginyl-L-tryptophyl-L-tyrosyl-L-cysteinyl- involves its interaction with various molecular targets and pathways. For instance:
Nitric Oxide Production: L-Arginine is a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune response.
Protein Interactions: The peptide can interact with specific proteins, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
L-Arginine (Free Amino Acid)
- Function: Primary substrate for NO synthesis, improving vascular health and insulin sensitivity .
- Mechanism: Converts to NO via nitric oxide synthase (NOS), with both terminal guanidino nitrogens participating in NO production .
- Limitations : Rapid metabolism and variable bioavailability in free form.
L-Arginine Acetate
Table 1: Molecular Characteristics of L-Arginine and Derivatives
*Exact data unavailable; estimated from (similar hexapeptide: 958.06 g/mol).
Peptides Containing Arginine and Aromatic Amino Acids
CATESTATIN (Human)
L-Cysteine, L-tyrosyl-L-histidylglycyl-L-arginyl-L-histidyl-L-tryptophyl
Functional Comparison :
- The target peptide’s dual arginine-tryptophan motifs may enhance receptor affinity, whereas histidine-rich peptides (e.g., ) favor catalytic or metal-binding roles.
NOS Substrates and Inhibitors
L-Homoarginine
- Efficiency: 80% of L-arginine’s precursor activity for NO synthesis .
- Structural Difference: Extended carbon chain reduces NOS binding efficiency.
L-Arginine Methyl Ester
D-Arginine
- Non-precursor: Inactive in NO synthesis due to stereochemical incompatibility with NOS .
Enzyme Inhibitors: APN/CD13 and Metalloproteinases
L-Arginine Derivatives
- Design: Modified with hydrophobic groups to enhance binding to aminopeptidase N (APN) .
- Activity: Superior to lysine derivatives due to guanidino group interactions .
L-Lysine Derivatives
- Limitation: Shorter side chain and lack of guanidino group reduce APN affinity compared to arginine-based compounds .
Biological Activity
L-Arginine, a semi-essential amino acid, plays a significant role in various physiological processes, particularly through its conversion into nitric oxide (NO). The compound L-Arginine, L-Tryptophyl-L-Arginyl-L-Tryptophyl-L-Tyrosyl-L-Cysteinyl is a complex peptide that includes L-arginine and several other amino acids. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on human health, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for L-Arginine, L-Tryptophyl-L-Arginyl-L-Tryptophyl-L-Tyrosyl-L-Cysteinyl is C46H60N14O8S. Its structure incorporates multiple amino acids which may influence its biological activity through synergistic effects.
-
Nitric Oxide Production :
- L-arginine is a precursor to NO, a crucial signaling molecule that regulates vascular tone and blood flow. The conversion of L-arginine to NO occurs via nitric oxide synthase (NOS) enzymes. This pathway is vital for cardiovascular health and has implications in conditions such as hypertension and heart disease .
- Cell Signaling :
- Immune Function :
Cardiovascular Effects
L-arginine supplementation has been associated with improved endothelial function and reduced blood pressure. Clinical studies indicate that it can enhance vasodilation and improve symptoms in patients with coronary artery disease .
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| 1 | Patients with heart failure | Oral L-arginine 6 g/day for 14 days | Improved cardiac output and reduced peripheral resistance |
| 2 | Spontaneously hypertensive rats | L-arginine in drinking water | Decreased blood pressure and improved vascular function |
Reproductive Health
Research suggests that L-arginine may enhance reproductive outcomes by improving uterine blood flow and endometrial receptivity. A study indicated that supplementation resulted in better oocyte retrieval rates and increased pregnancy rates .
Neuroprotective Effects
L-arginine's role in NO production extends to neuroprotection, where it may help mitigate damage from ischemic events by enhancing cerebral blood flow .
Case Studies
- Hypertension Management : A study involving spontaneously hypertensive rats demonstrated that L-arginine supplementation significantly lowered systolic blood pressure by enhancing NO synthesis .
- Pregnancy Outcomes : In women undergoing fertility treatments, supplementation with L-arginine was linked to improved embryo transfer success rates due to enhanced uterine perfusion .
Safety and Side Effects
While generally considered safe, high doses of L-arginine can lead to gastrointestinal discomfort and may interact with certain medications (e.g., those affecting blood pressure) . Caution is advised for individuals with herpes simplex virus infections, as increased arginine levels can potentially trigger outbreaks.
Q & A
Q. What methodologies are recommended for synthesizing complex peptides containing L-Arginine sequences?
Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing multi-residue peptides. SPPS involves sequential coupling of amino acids to a resin-bound chain, with orthogonal protecting groups (e.g., Fmoc for amines) to prevent side reactions . For cysteine-containing sequences, disulfide bond formation requires oxidative folding under controlled pH and redox conditions, often monitored via circular dichroism (CD) spectroscopy.
Q. Which analytical techniques are most reliable for quantifying L-Arginine-containing peptides in biological samples?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) provides high sensitivity and specificity for peptide quantification. Biosensors can also be used but require validation to avoid cross-reactivity with structurally similar compounds, as seen in studies where urea biosensors falsely detected L-Arginine due to shared functional groups . Limit of detection (LOD) comparisons:
| Method | LOD (µmol/L) | Accuracy (%) |
|---|---|---|
| HPLC-MS | 0.1 | 99.5 |
| Biosensor | 5.0 | 85.0 |
Q. What are the primary biological functions of L-Arginine in peptide sequences?
L-Arginine is critical for nitric oxide (NO) synthesis via endothelial NO synthase (eNOS), modulating vasodilation and blood flow. In peptides, its guanidinium group facilitates hydrogen bonding with cellular receptors, influencing signaling pathways such as immune response and angiogenesis .
Advanced Research Questions
Q. How can contradictory findings in L-Arginine supplementation studies be resolved?
Contradictions often arise from uncontrolled variables (e.g., dietary L-Arginine intake) or heterogeneous study populations. To address this:
- Standardize pre-trial diets using 24-hour dietary recalls .
- Stratify participants by baseline arginase activity, which varies with age and immune status .
- Apply meta-regression to isolate dosage effects, as seen in strength-training studies where 6 g/day showed consistent benefits despite small sample sizes .
Q. What strategies optimize peptide synthesis yields under varying conditions?
Yield optimization requires:
- Coupling efficiency : Use microwave-assisted SPPS to reduce racemization in tryptophan-rich sequences .
- Solvent selection : Dimethylformamide (DMF) improves solubility for hydrophobic residues like tyrosine and tryptophan.
- Post-synthesis analysis : MALDI-TOF mass spectrometry confirms sequence integrity, while RP-HPLC purifies isoforms.
Q. How does L-Arginine interact with arginase in neonatal vs. adult immune systems?
Neonatal polymorphonuclear cells exhibit elevated arginase I, which catabolizes L-Arginine, reducing its availability for NO synthesis. In vitro, L-Arginine supplementation (2–3 mM) enhances neonatal lymphocyte proliferation independently of IL-2, suggesting age-specific metabolic pathways . Contrastingly, adult macrophages show CAT-2B transporter upregulation (5.8-fold under L-Arginine depletion) to sustain intracellular parasite survival, indicating pathogen-driven arginase competition .
Q. What mechanistic approaches are used to study L-Arginine’s role in immune modulation?
- Gene silencing : siRNA knockdown of CAT-2B transporters in macrophages reduces Leishmania parasite survival by 70% under L-Arginine deprivation .
- Flow cytometry : Quantify CD3+ T-cell activation after L-Arginine exposure (1–10 µM) to map dose-dependent immune responses.
- Metabolomics : Track isotopic ¹³C-L-Arginine flux into urea and ornithine cycles via LC-MS/MS .
Methodological Considerations
- Statistical rigor : Use Shapiro-Wilk tests (α = 0.05) to ensure data normality before regression analysis .
- Biosensor validation : Include negative controls (e.g., urea-free serum) to confirm specificity for L-Arginine .
- Dosage thresholds : For cognitive studies, 2–3 g/day aligns with NIH recommendations but requires adjustment for bioavailability differences in peptide-bound L-Arginine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
